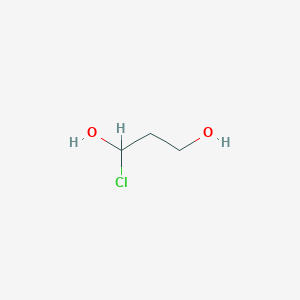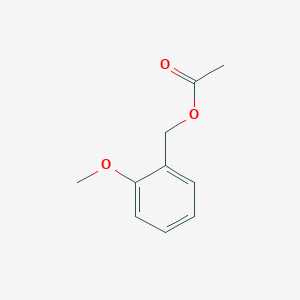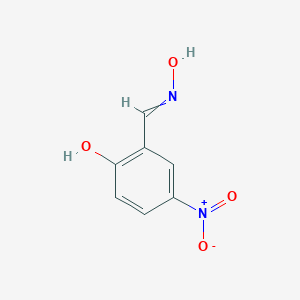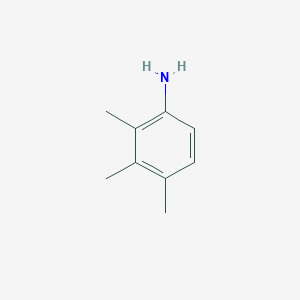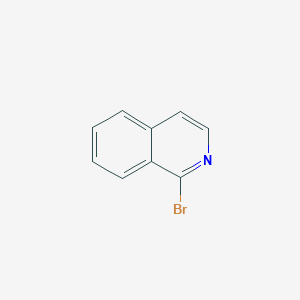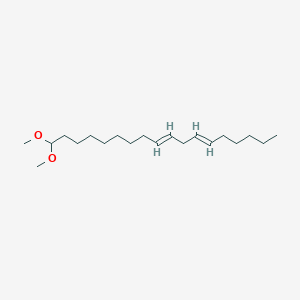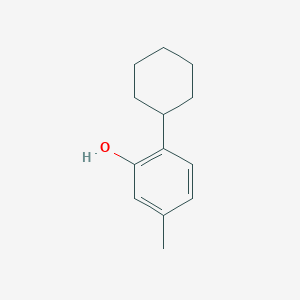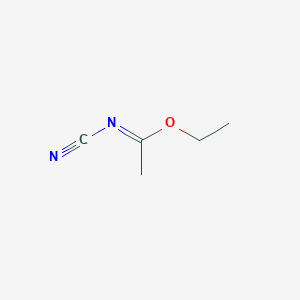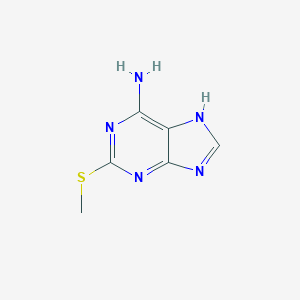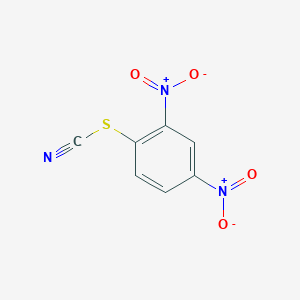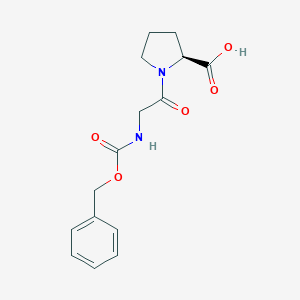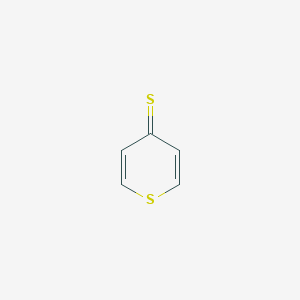
4H-Thiopyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-thione is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound has a four-membered ring containing one sulfur atom and one nitrogen atom. It is a versatile compound that can be synthesized using various methods and has numerous applications in different fields of science.
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-thione is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also modulates the activity of some enzymes and regulates the immune system.
Effets Biochimiques Et Physiologiques
4H-Thiopyran-4-thione has been found to have significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. It also regulates the immune system and inhibits the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4H-Thiopyran-4-thione is its versatility. It can be synthesized using various methods and has numerous applications in different fields of science. However, its limitations include its toxicity and the lack of information on its long-term effects.
Orientations Futures
There are numerous future directions for the study of 4H-Thiopyran-4-thione. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and studying its long-term effects. Further research is also needed to optimize the synthesis methods and to develop new derivatives of this compound with improved properties.
In conclusion, 4H-Thiopyran-4-thione is a versatile compound with numerous applications in different fields of science. Its unique properties make it an attractive target for scientific research, and its potential as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
There are several methods for synthesizing 4H-Thiopyran-4-thione, including the reaction of thiourea with ketones, the reaction of thiourea with acetylenes, and the reaction of thiourea with aldehydes. The most common method involves the reaction of thiourea with ketones in the presence of a Lewis acid catalyst. This method is efficient, and the yield of the product is high.
Applications De Recherche Scientifique
4H-Thiopyran-4-thione has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the activity of some enzymes and to modulate the immune system.
Propriétés
Numéro CAS |
1120-94-1 |
|---|---|
Nom du produit |
4H-Thiopyran-4-thione |
Formule moléculaire |
C5H4S2 |
Poids moléculaire |
128.2 g/mol |
Nom IUPAC |
thiopyran-4-thione |
InChI |
InChI=1S/C5H4S2/c6-5-1-3-7-4-2-5/h1-4H |
Clé InChI |
PHTICVKXTBXWRX-UHFFFAOYSA-N |
SMILES |
C1=CSC=CC1=S |
SMILES canonique |
C1=CSC=CC1=S |
Autres numéros CAS |
1120-94-1 |
Synonymes |
4H-Thiopyran-4-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



